molecular formula C6H9N3O2 B1378392 3-Aminoisonicotinamide Monohydrate CAS No. 1434128-46-7

3-Aminoisonicotinamide Monohydrate

Cat. No.: B1378392
CAS No.: 1434128-46-7
M. Wt: 155.15 g/mol
InChI Key: YRPPFOXHIVEKBN-UHFFFAOYSA-N
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Description

3-Aminoisonicotinamide Monohydrate is a chemical compound with the CAS Number: 1434128-46-7 and Linear Formula: C6H9N3O2 . It is a pale yellow to brown solid with a molecular weight of 155.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O.H2O/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H,7H2,(H2,8,10);1H2 . The compound contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aromatic), and 1 Pyridine .


Physical and Chemical Properties Analysis

This compound is a pale yellow to brown solid . It has a molecular weight of 155.16 and a linear formula of C6H9N3O2 . The storage temperature is +4C .

Scientific Research Applications

Overview

Biochemical Research

In biochemical research, compounds similar to "3-Aminoisonicotinamide Monohydrate" are explored for their role in metabolic pathways and as precursors for coenzyme synthesis. For instance, nicotinamide, a compound related to isonicotinamide, plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a key coenzyme in cellular energy metabolism. This has implications for understanding metabolic disorders and developing therapeutic strategies against diseases characterized by metabolic dysregulation.

Pharmacological Applications

In pharmacology, analogs of "this compound" are investigated for their therapeutic potential. For example, nicotinamide derivatives are studied for their neuroprotective effects, with research indicating benefits in neurocognitive function enhancement and potential applications in treating neurodegenerative conditions like Alzheimer's disease (G. Rennie et al., 2015). Furthermore, the exploration of these compounds in cancer therapy, focusing on their role in inhibiting dihydrofolate reductase, highlights their potential in developing novel anticancer agents (Kavita Bhagat et al., 2022).

Safety and Hazards

The safety data sheet for 3-Aminoisonicotinamide Monohydrate advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

3-Aminoisonicotinamide Monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where this compound acts as an inhibitor. This inhibition affects the activity of enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. By inhibiting PARP, this compound can influence cellular responses to DNA damage .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PARP by this compound can lead to altered cell cycle progression and apoptosis. Additionally, this compound can affect the expression of genes involved in stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of PARP, thereby inhibiting its enzymatic activity. This inhibition prevents the formation of poly(ADP-ribose) chains, which are essential for DNA repair. As a result, cells treated with this compound exhibit increased sensitivity to DNA-damaging agents. Furthermore, this compound can modulate the activity of other enzymes involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, but its degradation can occur over extended periods. Long-term exposure to this compound can lead to sustained inhibition of PARP activity, resulting in prolonged effects on DNA repair and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit PARP activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PARP and NAD+, influencing metabolic flux and metabolite levels. The inhibition of PARP by this compound can lead to alterations in the NAD+ salvage pathway, affecting cellular energy metabolism. Additionally, this compound can modulate the activity of other enzymes involved in amino acid metabolism and stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion and active transport mechanisms. Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with PARP and other nuclear proteins. This localization is essential for its role in DNA repair and gene expression regulation .

Properties

IUPAC Name

3-aminopyridine-4-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.H2O/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H,7H2,(H2,8,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPPFOXHIVEKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434128-46-7
Record name 4-Pyridinecarboxamide, 3-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434128-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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